molecular formula C9H6N2O2S B061730 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde CAS No. 57603-82-4

5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde

Cat. No.: B061730
CAS No.: 57603-82-4
M. Wt: 206.22 g/mol
InChI Key: BVGQOPQJOBCDBN-UHFFFAOYSA-N
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Description

5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde is a heterocyclic compound that features both pyrimidine and furan rings. The presence of these rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde typically involves the reaction of a pyrimidine derivative with a furan derivative under specific conditions. One common method is the nucleophilic substitution reaction where a pyrimidine thiol reacts with a furan aldehyde in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carboxylic acid.

    Reduction: 5-(Pyrimidin-2-ylsulfanyl)-furan-2-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of molecules that can target specific biological pathways.

    Industry: It is used in the development of materials with specific electronic or optical properties, making it valuable in the field of materials science.

Mechanism of Action

The mechanism by which 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde exerts its effects depends on the specific application. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    5-(Pyridin-2-ylsulfanyl)-furan-2-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    5-(Pyrimidin-2-ylsulfanyl)-thiophene-2-carbaldehyde: Similar structure but with a thiophene ring instead of a furan ring.

    5-(Pyrimidin-2-ylsulfanyl)-benzaldehyde: Similar structure but with a benzene ring instead of a furan ring.

Uniqueness

5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde is unique due to the combination of the pyrimidine and furan rings, which imparts distinct electronic and steric properties. This unique structure allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

5-pyrimidin-2-ylsulfanylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-6-7-2-3-8(13-7)14-9-10-4-1-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGQOPQJOBCDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360435
Record name 5-[(Pyrimidin-2-yl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809591
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

57603-82-4
Record name 5-[(Pyrimidin-2-yl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-PYRIMIDINYLTHIO)-2-FURALDEHYDE
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